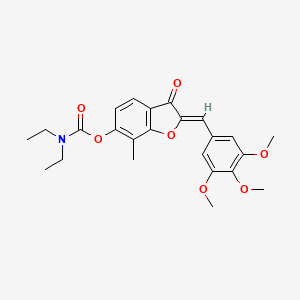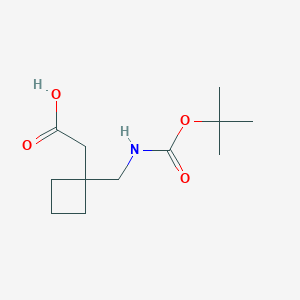
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1384441-97-7 . It has a molecular weight of 243.3 . The IUPAC name for this compound is 2-(1-((((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Quantitative Cleavage of tert-Butyloxycarbonyl Group: This compound has been used in the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, demonstrating its utility in peptide synthesis (Ehrlich-Rogozinski, 1974).
- Polymer Synthesis: It has been involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers, indicating its role in creating polymers with specific properties (Gao, Sanda, & Masuda, 2003).
- Synthesis of Amino Acid Derivatives: Researchers have synthesized various derivatives of this compound, exploring its potential in creating new chemical entities (Yu-huan, 2009).
Applications in Chemical and Biological Research
- Formation of Complex Peptide Structures: This compound has been utilized in the formation of complex peptide structures, such as diastereomerically pure, diversely substituted piperazine-2,5-diones, highlighting its importance in peptide chemistry (Nikulnikov, Shumsky, & Krasavin, 2010).
- Creation of Conformationally Restricted GABA Analogues: It has played a role in creating conformationally restricted analogues of GABA, indicating its potential applications in neuroscience and pharmacology (Awada et al., 2014).
Other Notable Findings
- Peptide Backbone Modification: The compound has been used in peptide backbone modification, showcasing its versatility in altering peptide structures (Matt & Seebach, 1998).
- Cyclodimerization Reactions: It has been involved in cyclodimerization reactions, contributing to the creation of novel organic compounds (Nesvadba, Rzadek, & Rist, 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These provide guidance on how to handle and store the compound safely .
Mecanismo De Acción
Target of Action
This compound is a derivative of β-amino acids , which are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
As a β-amino acid derivative , it might interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the conformation and function of the targets. The exact mode of action needs to be elucidated through detailed biochemical and biophysical studies.
Biochemical Pathways
Given its structural similarity to β-amino acids , it might be involved in pathways related to amino acid metabolism.
Result of Action
As a β-amino acid derivative , it might influence protein structure and function, leading to changes at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFPSMGBISOSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
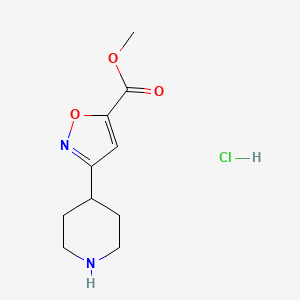
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

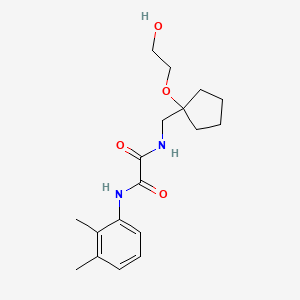
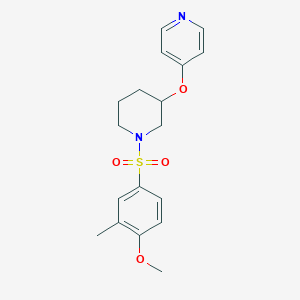

![2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2435324.png)
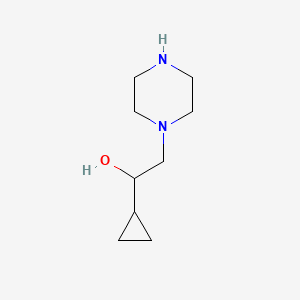

![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)
